

# Investigating LY2334737 in Solid Tumors: A Technical Guide

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## Compound of Interest

Compound Name: LY2334737

Cat. No.: B1675627

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## Abstract

**LY2334737** is an orally available prodrug of the well-established cytotoxic agent gemcitabine. Developed to overcome the limitations of intravenous gemcitabine, such as rapid metabolism and inconvenient administration, **LY2334737** offers the potential for prolonged systemic exposure to gemcitabine through a convenient oral route. This document provides a comprehensive technical overview of **LY2334737**, summarizing its mechanism of action, preclinical and clinical data in solid tumors, and detailed experimental protocols from key studies. The information is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

## Mechanism of Action

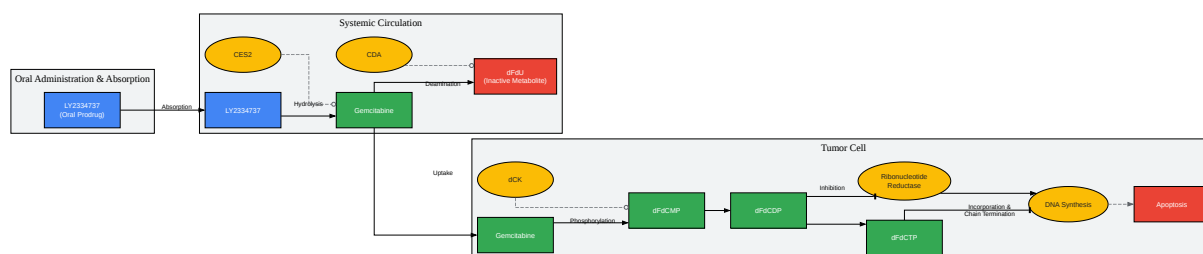
**LY2334737** is a valproic acid ester of gemcitabine. This modification protects the metabolically vulnerable amine group of gemcitabine from rapid deamination by cytidine deaminase (CDA) in the plasma and liver.<sup>[1]</sup> Upon oral administration, **LY2334737** is absorbed intact and is systemically hydrolyzed by the enzyme carboxylesterase 2 (CES2), which is highly expressed in the liver and gastrointestinal tract, to release active gemcitabine.<sup>[2][3]</sup> This slow, controlled release mimics a prolonged infusion of gemcitabine, leading to sustained systemic exposure.<sup>[4]</sup>

Once released, gemcitabine is intracellularly phosphorylated by deoxycytidine kinase to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate

(dFdCTP).[1] These active forms exert their cytotoxic effects through two primary mechanisms:

- Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA synthesis.[3]
- DNA Chain Termination: dFdCTP is incorporated into DNA, causing chain termination and inducing apoptosis.[3]

The expression of CES2 in some tumors may also lead to increased intratumoral conversion of **LY2334737** to gemcitabine, potentially enhancing its cytotoxic activity at the tumor site.[3]



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**Caption:** Mechanism of action of **LY2334737**.

## Preclinical Studies

Preclinical investigations in human tumor xenograft models have demonstrated the antitumor activity of orally administered **LY2334737**. In a human colon tumor xenograft model, **LY2334737** resulted in higher incorporation of dFdC into tumor DNA compared to gemcitabine. [1]

A study evaluating the efficacy of low-dose oral metronomic dosing of **LY2334737** in human tumor xenografts showed significant antitumor activity in the HCT-116 colon cancer model. [4] Dosing once a day for 14 days resulted in a dose-dependent tumor growth inhibition. [4]

Xenograft Model	Dosing Schedule	Dose (mg/kg)	Tumor Growth Inhibition (%)	Reference
HCT-116 (Colon)	Once a day for 14 days	3.77	Significant ( $P \leq 0.01$ )	[4]
HCT-116 (Colon)	Once a day for 14 days	7.55	67 (Maximal)	[4]

## Clinical Studies

Several Phase I clinical trials have been conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of **LY2334737** in patients with advanced solid tumors.

### Monotherapy and Combination with Erlotinib

A Phase I study investigated **LY2334737** as a monotherapy and in combination with erlotinib in 65 patients with advanced or metastatic cancer. [1][5]

Key Findings:

- Maximum Tolerated Dose (MTD): 40 mg of **LY2334737** administered once daily. [5]
- Dose-Limiting Toxicities (DLTs): The most frequent DLT for monotherapy was fatigue, followed by elevated transaminase levels, both observed at the 40- to 50-mg dose levels. [5] In the combination arm, DLTs at the 40-mg dose were fatigue and elevated liver enzyme levels. [5]

- Common Adverse Events: Fatigue, nausea, vomiting, diarrhea, anorexia, pyrexia, and elevated transaminase levels were the most common adverse events.[5]
- Pharmacokinetics: The study showed a dose-proportional increase in **LY2334737** and gemcitabine exposure.[5] The inactive metabolite 2',2'-difluorodeoxyuridine (dFdU) accumulated with an index of 4.3.[5]
- Antitumor Activity: While no complete or partial responses were observed, stable disease was achieved in 22 patients.[5] One patient with prostate cancer had a complete response in prostate-specific antigen for 4 cycles.[5]

Parameter	Value	Reference
Total Patients	65	[5]
MTD (Monotherapy & Combination)	40 mg/day	[5]
Most Common DLTs	Fatigue, Elevated Transaminases	[5]
Stable Disease	22 patients	[5]

## Study in Japanese Patients

A Phase I study in 13 Japanese patients with advanced solid tumors evaluated escalating doses of **LY2334737**. [6]

### Key Findings:

- Tolerated Dose: **LY2334737** was tolerated up to 30 mg/day.[6]
- Dose-Limiting Toxicities (DLTs): At the 40 mg dose, three patients experienced DLTs, including hepatic toxicities (Grade 3/4 transaminase and Grade 1-3 bilirubin elevation) and Grade 4 thrombocytopenia.[6] One DLT of Grade 3 transaminase elevation occurred at the 30 mg dose.[6]

- Pharmacogenetics: An exploratory analysis suggested a potential association between a genetic variation in the CES2 gene and the observed DLTs.[6]
- Antitumor Activity: Two patients treated with 30 mg/day achieved stable disease with progression-free survival of 135 and 155 days.[6]

Parameter	Value	Reference
Total Patients	13	[6]
Tolerated Dose	30 mg/day	[6]
DLTs at 40 mg	Hepatic toxicities, Thrombocytopenia	[6]
Stable Disease (at 30 mg)	2 patients	[6]

## Combination with Capecitabine

A Phase 1b study evaluated **LY2334737** in combination with capecitabine in 15 patients with advanced solid tumors.[7][8]

### Key Findings:

- Doses Explored: **LY2334737** doses up to 40 mg/day were explored in combination with 650 mg/m<sup>2</sup> capecitabine twice daily.[7][8]
- Dose-Limiting Toxicities (DLTs): Three DLTs were reported in two patients (fatigue, diarrhea, and hyponatremia; all Grade 3).[8] The MTD was not reached.[7]
- Pharmacokinetics: No drug-drug interactions were observed between **LY2334737** and capecitabine.[7][8]
- Antitumor Activity: Seven patients achieved stable disease.[8]

Parameter	Value	Reference
Total Patients	15	[8]
Explored LY2334737 Dose	Up to 40 mg/day	[8]
Stable Disease	7 patients	[8]

## Different Dosing Schedules

Another Phase I study in 73 patients with advanced solid tumors investigated two different dosing schedules of **LY2334737**: every other day (QoD) and once daily for 7 days every other week (QD).[9]

### Key Findings:

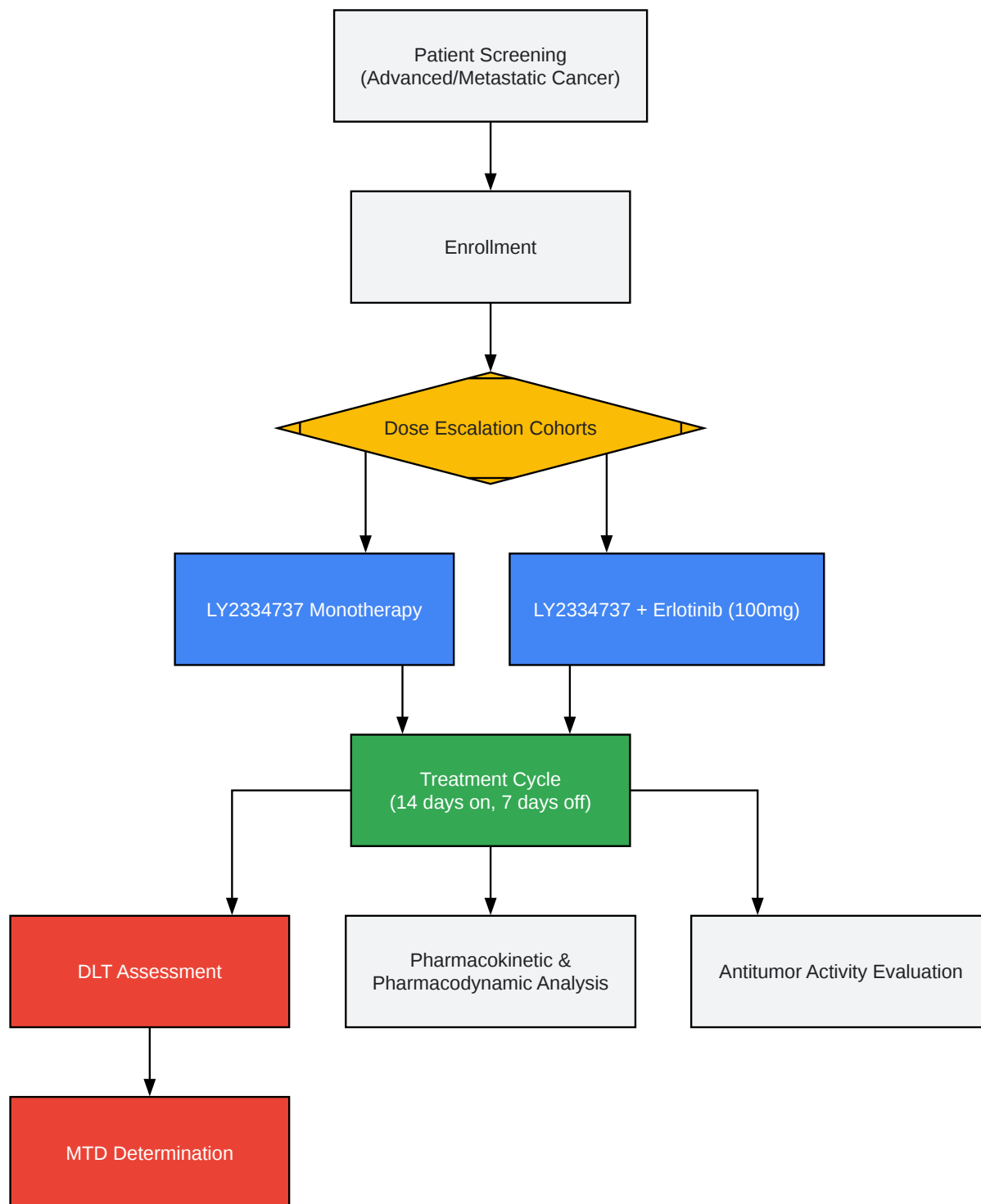
- Recommended Phase II Dose and Schedule: 90 mg given every other day for 21 days.[9]
- Dose-Limiting Toxicities (DLTs): In the QoD arm, DLTs at 100 mg included Grade 3 diarrhea and transaminase increase.[9] In the QD arm, DLTs at 90 mg included Grade 3 diarrhea, edema, and liver failure.[9]
- Pharmacokinetics: Both schedules displayed linear pharmacokinetics with no accumulation after repeated dosing.[9]
- Antitumor Activity: Seven patients on the QoD schedule and four on the QD schedule achieved stable disease.[9]

Schedule	MTD/Recommended Dose	Common DLTs	Stable Disease	Reference
Every Other Day (QoD)	90 mg	Diarrhea, Transaminase Increase	7 patients	[9]
Once Daily (QD) for 7 days every other week	Not established	Diarrhea, Edema, Liver Failure	4 patients	[9]

## Experimental Protocols

### Phase I Monotherapy and Combination with Erlotinib[1][5][10]

- Patient Population: Patients with advanced or metastatic cancer.
- Study Design: Dose escalation study of **LY2334737** monotherapy or in combination with 100 mg erlotinib daily.
- Dosing Regimen: **LY2334737** was administered once daily for 14 days of a 21-day cycle.
- Dose Escalation: Escalating doses of **LY2334737** were administered to sequential cohorts of patients.
- Endpoints: The primary objectives were to determine the MTD and DLTs. Secondary objectives included evaluation of pharmacokinetics and antitumor activity.



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